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molecular formula C9H10O2 B371526 4'-Methoxyacetophenone CAS No. 100-06-1

4'-Methoxyacetophenone

Cat. No. B371526
M. Wt: 150.17g/mol
InChI Key: NTPLXRHDUXRPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731434

Procedure details

Simultaneous reactions were run in both a 65-L reactor and a 35-L reactor that share the same reflux system. A nitrogen atmosphere was maintained in both. 4.0 kg (100 moles) of 60% sodium hydride in mineral oil and 32 L toluene were charged into the ambient temperature reactors. The mixture was agitated for 5 minutes and allowed to settle. 20 L of the toluene solution was aspirated. 28 L of toluene was added, agitated for 5 minutes, allowed to settle and 28 L of the toluene solution was aspirated. 68 L of toluene and 8.4 L (69.7 moles) diethyl carbonate were added. The agitation was begun and the flow of Syltherm (Note 4) in reactor jackets was initiated. A solution of 5.0 kg (33.3 moles) 4-methoxyacetophenone in 12 L toluene was added over 20 minutes. When additions were complete, the jacket temperature was reduced to 10° C. and stirring continued for 16 hours. A solution of 6.7 L (117 moles) glacial acetic acid in 23 L deionized water was fed at the same rate that was previously used for the acetophenone solution. When addition was complete, agitation was stopped and the layers separated. The aqueous layer was washed once with 13 L toluene. The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate. The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride. The organic solution was dried over 10 kg sodium sulfate, filtered, and the solvent removed on the rotary evaporator to provide the desired product.
Quantity
20 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Three
Quantity
32 L
Type
solvent
Reaction Step Three
Quantity
5 kg
Type
reactant
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Four
Quantity
6.7 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.4 L
Type
reactant
Reaction Step Seven
Quantity
68 L
Type
solvent
Reaction Step Seven
Quantity
28 L
Type
solvent
Reaction Step Eight
Quantity
28 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].C(O)(=O)C.C(C1C=CC=CC=1)(=O)C>C1(C)C=CC=CC=1.O>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12](=[O:13])[CH2:11][C:3]([O:7][CH2:8][CH3:9])=[O:10])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 kg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
32 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
5 kg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
12 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
6.7 L
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Seven
Name
Quantity
8.4 L
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
68 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
28 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Nine
Name
Quantity
28 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A nitrogen atmosphere was maintained in both
STIRRING
Type
STIRRING
Details
agitated for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the flow of Syltherm (Note 4) in reactor jackets was initiated
CUSTOM
Type
CUSTOM
Details
was reduced to 10° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed once with 13 L toluene
WASH
Type
WASH
Details
The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate
WASH
Type
WASH
Details
The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over 10 kg sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on the rotary evaporator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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